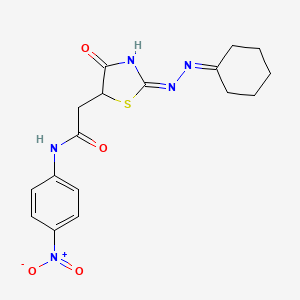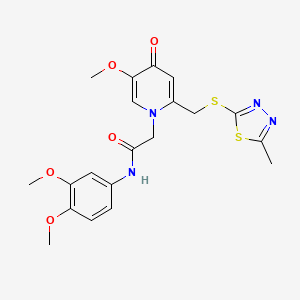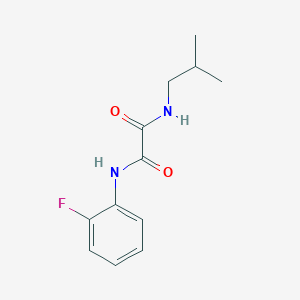
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains a benzamide moiety, a tosyl group, and a tetrahydroquinoline ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds, such as N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, have been synthesized using the modified Pictet–Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The tosyl group (−SO2−C6H4−CH3) is a univalent functional group consisting of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2− .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the tosyl group, which is a good leaving group . This makes it useful in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and NMR data, would be determined experimentally .Aplicaciones Científicas De Investigación
Imaging Sigma2 Receptor Status of Solid Tumors
One significant application of benzamide analogs, closely related to 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is in the imaging of the sigma2 receptor status of solid tumors using positron emission tomography (PET). A series of fluorine-containing benzamide analogs was synthesized and evaluated for this purpose. These compounds, characterized by moderate to high affinity for sigma2 receptors, were radiolabeled with fluorine-18 for PET imaging. The high tumor uptake and acceptable tumor/normal tissue ratios demonstrated by these analogs highlight their potential in oncology for imaging tumor physiology and assessing the sigma2 receptor status in solid tumors (Tu et al., 2007).
Neuroprotection Against MPTP-Induced Neurotoxicity
Benzamide and its derivatives have been explored for their neuroprotective properties, particularly against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity. Treatment with these compounds significantly prevented MPTP-induced depletions of striatal dopamine and cortical noradrenaline levels in mice. This suggests a potential application of benzamide analogs in neuroprotection, hinting at their role in combating neurodegenerative diseases or neurotoxicity induced by substances like MPTP (Cosi et al., 1996).
Antitumor Activity and EGFR Inhibition
The research into benzamide derivatives extends into the realm of antitumor activity, particularly targeting the epidermal growth factor receptor (EGFR) pathway. One study synthesized a set of 3-methylquinazolinone derivatives, including structures analogous to this compound, which showed significant inhibitory effects against EGFRwt-TK (wild type epidermal growth factor receptor tyrosine kinase) and demonstrated potent antiproliferative activities against various tumor cell lines. These findings support the potential therapeutic applications of these compounds in cancer treatment, emphasizing their role in inhibiting tumor growth and proliferation (Zhang et al., 2021).
Development of Water-Soluble Antitumor Agents
The quest for water-soluble analogues of quinazolin-4-one-based antitumor agents led to the synthesis of derivatives more soluble than the parent compound, CB30865. These derivatives exhibited up to 6-fold higher cytotoxicity against tumor cells and retained unique biochemical characteristics, such as a delayed, non-phase-specific cell-cycle arrest. This work underlines the importance of modifying chemical structures to enhance solubility and efficacy, thereby broadening the scope of benzamide analogs in cancer therapy (Bavetsias et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism, making it a crucial target in the management of type 2 diabetes.
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition results in an increased concentration of incretins, hormones that stimulate a decrease in blood glucose levels.
Biochemical Pathways
By inhibiting DPP-4, the compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are released in response to a meal and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects, leading to better glucose control .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied . Key factors assessed include volume of distribution, fraction unbound, blood-brain barrier permeability, and CNS permeability . These factors significantly impact the compound’s bioavailability and its overall therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve improved glucose control. By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and suppresses glucagon release. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual patient factors, such as genetic variations, can also influence the compound’s pharmacokinetics and pharmacodynamics .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLWQHNYUMSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2763169.png)


![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)



![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
